molecular formula C13H12N6OS2 B3016461 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097920-76-6

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B3016461
CAS No.: 2097920-76-6
M. Wt: 332.4
InChI Key: DUKUVLYPUQTOPR-UHFFFAOYSA-N
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Description

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and materials science. Its structure integrates two distinct pharmacophoric units: a 2,1,3-benzothiadiazole scaffold and a 1,2,5-thiadiazole ring, linked through a piperazine carbonyl connector. The 2,1,3-benzothiadiazole moiety is a well-known electron-accepting unit extensively used in the development of organic semiconductors, luminescent materials, and dye-sensitized solar cells due to its ability to influence electronic properties and promote charge transfer . The 1,2,5-thiadiazole heterocycle and its isomers are recognized as privileged structures in drug discovery, associated with a broad spectrum of biological activities including anticancer , antimicrobial , and antifungal actions . The piperazine linker is a common feature in bioactive molecules, often included to optimize solubility and the pharmacokinetic profile of lead compounds . This molecular architecture makes the compound a valuable candidate for probing new biological targets and developing novel therapeutic agents. Researchers can investigate its potential as a core scaffold for creating inhibitors of specific enzymes, such as enoyl-ACP reductase in antibacterial studies or tubulin in anticancer research . Furthermore, its conjugated system and inherent electronic asymmetry make it a promising building block for organic electronic devices. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c20-13(9-1-2-10-11(7-9)16-22-15-10)19-5-3-18(4-6-19)12-8-14-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKUVLYPUQTOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves the reaction of hydrazonoyl halides with various thiadiazole precursors. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, derivatives of thiadiazole are known to act as inhibitors of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Thiadiazole Derivatives

Compounds such as 1-substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine () share the piperazine-thiadiazole motif but lack the benzothiadiazole core. These derivatives are synthesized via nucleophilic substitution between chloro-thiadiazoles and piperazine hydrate. Key differences include:

  • Electronic Effects : The nitroaryl group in ’s compounds introduces strong electron-withdrawing properties, whereas the benzothiadiazole in the target compound provides extended conjugation and enhanced electron deficiency .
Table 1: Comparison of Piperazine-Thiadiazole Derivatives
Compound Core Structure Key Substituents Primary Applications
Target Compound Benzothiadiazole 1,2,5-Thiadiazol-3-yl-piperazine Materials science, Pharma
1-Substituted-benzyl derivatives () 1,3,4-Thiadiazole Nitroaryl, benzyl Antimicrobial agents

Benzothiadiazole-Based Materials

4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole () and DTBT () are benzothiadiazole derivatives used in organic photovoltaics. Key distinctions include:

  • Substituents : The target compound’s piperazine-thiadiazole group contrasts with thiophene or alkyl chains in . Thiophene substituents improve charge transport in solar cells, while the piperazine spacer may introduce steric hindrance but enhance solubility .
  • Synthesis : DTBT is synthesized via Stille coupling (), whereas the target compound likely requires amide coupling between benzothiadiazole carbonyl chloride and piperazine intermediates .
Table 2: Electronic Properties of Benzothiadiazole Derivatives
Compound Substituents Bandgap (eV) Application
Target Compound Piperazine-1,2,5-thiadiazole Not reported Under investigation
DTBT () Thiophene ~1.8–2.1 Organic photovoltaics
Fluorinated derivatives () Thiophene, alkyl chains ~1.6–1.9 Light-emitting materials

Biological Activity

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperazine ring connected to a 1,2,5-thiadiazole moiety and further linked to a 2,1,3-benzothiadiazole structure. The unique combination of these heterocycles contributes to its biological activity. The synthesis typically involves multi-step reactions that can include the use of strong bases and solvents to achieve high yields and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve the inhibition of specific enzymes or receptors related to microbial resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.06 µg/mL
Compound BEscherichia coli0.12 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer studies. For instance, certain derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies revealed that some compounds induced cell cycle arrest and apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced activity:

  • Compound 4e : IC50 = 5.36 µg/mL
  • Compound 4i : IC50 = 2.32 µg/mL

These compounds demonstrated selective cytotoxicity towards cancer cells compared to normal cells .

The biological activity of this compound is believed to involve interactions with specific molecular targets. For example:

  • Enzyme Inhibition : It may inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation.
  • Receptor Binding : The compound may act on various receptors involved in biochemical pathways relevant to inflammation and pain perception.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with other thiadiazole-based compounds:

Table 2: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityUnique Features
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamideThiadiazole + PiperazineFAAH inhibitionSelective for FAAH-1
2-amino-5-(benzothiazol-2-yl)thiazolesThiazole + BenzothiazoleAntimicrobialBroad-spectrum activity
4-(2-methylphenyl)-1,2,5-thiadiazoleThiadiazoleAntifungalPotent antifungal properties

This comparison illustrates how the unique structural features of this compound contribute to its distinct biological activities.

Q & A

Q. What synthetic methodologies are effective for preparing 5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole?

The compound can be synthesized via multi-step reactions involving piperazine and thiadiazole precursors. A practical approach includes coupling aromatic carbonitriles with hydrazine hydrate and Lawesson’s reagent to form the thiadiazole core, followed by piperazine functionalization via amide bond formation . Optimization of solvent systems (e.g., ethanol or 1,4-dioxane) and catalysts (e.g., piperidine) is critical for improving yields. For example, refluxing in ethanol with a catalytic base often achieves efficient cyclization .

Q. How can structural characterization of this compound be performed to confirm its purity and conformation?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To identify proton environments (e.g., δ 7.53–8.11 ppm for aromatic protons in thiadiazole/benzothiadiazole systems) and carbonyl carbons (~170 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) functional groups .
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying piperazine-thiadiazole connectivity .

Q. What are the primary pharmacological targets or biological activities reported for this compound?

While direct data on this compound is limited, structurally related thiadiazole-piperazine hybrids exhibit:

  • Enzyme modulation : Inhibition/activation of AST/ALT enzymes in serum (e.g., benzothiazole derivatives in myocardial infarction models) .
  • Anticancer potential : Cytotoxicity against gastric (NUGC), liver (HEPG-2), and breast (MCF-7) cancer cell lines via SRB assays .

Advanced Research Questions

Q. How can synthetic conditions be optimized to address low yields in the final coupling step?

Low yields during piperazine-thiadiazole coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Solvent optimization : Switch from ethanol to DMF to enhance solubility of intermediates .
  • Catalyst screening : Test bases like DBU or DIPEA for improved amide bond formation .
  • Temperature control : Gradual heating (e.g., 90°C under reflux) to prevent side reactions .

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme activation vs. inhibition)?

Conflicting results may stem from assay variability or structural nuances. To reconcile discrepancies:

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., 1–100 μM) .
  • Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups on enzyme binding) .
  • Computational docking : Use tools like AutoDock to predict binding modes with AST/ALT active sites .

Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
  • Formulation testing : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation .
  • Metabolic stability assays : Use liver microsomes to identify degradation hotspots (e.g., piperazine oxidation) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Focus on modifying:

  • Thiadiazole substituents : Electron-withdrawing groups (e.g., nitro) improve π-π stacking in enzyme pockets .
  • Piperazine linkers : Replace carbonyl with sulfonamide to modulate rigidity and hydrogen bonding .
  • Benzothiadiazole core : Fluorination at strategic positions (e.g., para) to enhance membrane permeability .

Methodological Notes

  • Synthetic Reproducibility : Always report reaction conditions (solvent, catalyst, temperature) to enable cross-validation .
  • Biological Assays : Include positive controls (e.g., CHS-828 for cytotoxicity) and vehicle controls (DMSO ≤0.5%) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate signal from noise in enzyme studies .

For further details on spectral data or synthetic protocols, consult primary literature from Acta Crystallographica or Bioorganic Chemistry . Avoid non-peer-reviewed sources per guidelines.

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